![molecular formula C15H19BrN4O3 B4709234 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-4-morpholinyl-2-furamide](/img/structure/B4709234.png)
5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-4-morpholinyl-2-furamide
Overview
Description
5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-4-morpholinyl-2-furamide, also known as BRD0705, is a small molecule drug compound that has shown potential in scientific research applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Scientific Research Applications
5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-4-morpholinyl-2-furamide has been studied extensively for its potential in scientific research applications. It has been shown to have anti-inflammatory and anti-cancer properties and has been studied for its potential in treating various types of cancer, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential in treating inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
Mechanism of Action
5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-4-morpholinyl-2-furamide is a selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression. By inhibiting BET proteins, this compound can disrupt the expression of genes that are involved in cancer cell growth and inflammation, leading to the potential for anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects:
In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation in immune cells. In vivo studies have shown that this compound can reduce tumor growth in mice and reduce inflammation in mouse models of rheumatoid arthritis and multiple sclerosis.
Advantages and Limitations for Lab Experiments
One advantage of using 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-4-morpholinyl-2-furamide in lab experiments is its selectivity for BET proteins, which allows for more targeted effects on gene expression. However, one limitation is that it may not be effective in all types of cancer or inflammatory diseases, as the expression of BET proteins can vary depending on the disease.
Future Directions
For the study of 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-4-morpholinyl-2-furamide include further investigation into its potential in treating various types of cancer and inflammatory diseases, as well as the development of more selective and potent BET inhibitors. Additionally, the use of this compound in combination with other drugs or therapies may also be explored for potential synergistic effects.
properties
IUPAC Name |
5-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-N-morpholin-4-ylfuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN4O3/c1-10-14(16)11(2)20(17-10)9-12-3-4-13(23-12)15(21)18-19-5-7-22-8-6-19/h3-4H,5-9H2,1-2H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUZMZFPPBPRBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NN3CCOCC3)C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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